molecular formula C18H22N4O3 B2964639 1,6-dimethyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2310157-06-1

1,6-dimethyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2964639
CAS No.: 2310157-06-1
M. Wt: 342.399
InChI Key: LSAVVFVHNXRXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-dimethyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Properties

  • Crystal and Molecular Structures of Related Compounds : The study by Karczmarzyk and Malinka (2004) examines the crystal and molecular structures of derivatives closely related to the compound , focusing on their crystallization and molecular geometry. These structural analyses are fundamental in understanding the chemical behavior and potential applications of similar compounds in materials science and molecular engineering Karczmarzyk & Malinka, 2004.

  • Intramolecular Interactions in Nitrogen Heterocycles : Research by Jones et al. (1995) on the reactivity of nitrogen heterocycles with a rhodium phosphine complex provides insights into the chemical behavior of nitrogen-containing compounds. This study could be relevant for understanding the reactivity and potential catalytic applications of compounds with similar nitrogen heterocyclic structures Jones, Dong, & Myers, 1995.

  • Heterocyclic Synthesis and Derivatives : Fadda et al. (2012) explore the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. Such synthetic pathways are crucial for the development of new materials and pharmaceuticals, indicating potential research applications of similar compounds Fadda, Etman, El-Seidy, & Elattar, 2012.

Potential Applications in Supramolecular Chemistry

  • Supramolecular Ligands and Coordination Chemistry : Schubert and Eschbaumer (1999) detail the synthesis of 2,6-bis(trimethyltin)pyridine for use in Stille-type coupling procedures, leading to various bipyridines and terpyridine derivatives. This work highlights the potential of pyridine-based compounds in forming supramolecular structures and coordination complexes, which could be relevant for similar compounds in catalysis and material science Schubert & Eschbaumer, 1999.

Optical and Electronic Properties

  • Optical Properties of Nitrogen-based Heterocycles : A study by Palion-Gazda et al. (2019) on the structure-dependent and environment-responsive optical properties of nitrogen-based heterocyclic systems reveals how electron-donating amino groups affect thermal, redox, and UV-Vis absorption and emission properties. Such insights could guide the application of similar compounds in optoelectronic devices and sensors Palion-Gazda et al., 2019.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-20-16(11-19-12)18(24)22-6-4-14(5-7-22)25-15-8-13(2)21(3)17(23)9-15/h8-11,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAVVFVHNXRXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.